molecular formula C18H12BrN3O2S B2575269 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 896678-48-1

5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2575269
CAS No.: 896678-48-1
M. Wt: 414.28
InChI Key: NMLPBVNZARDCCH-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of bromine, furan, thiazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

It’s known that thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Mode of Action

It’s worth mentioning that some representatives of the thiazolo[4,5-b]pyridines class have been reported as histamine h3 receptor antagonists . This suggests that they may interact with these receptors, leading to changes in cellular signaling and function.

Biochemical Pathways

Given the broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities.

Result of Action

The broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines suggests that this compound may have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide: shares structural similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

Properties

IUPAC Name

5-bromo-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c1-10-9-11(17-22-13-3-2-8-20-18(13)25-17)4-5-12(10)21-16(23)14-6-7-15(19)24-14/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLPBVNZARDCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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